molecular formula C8H10O8 B14665885 Butane-1,1,1,2-tetracarboxylic acid CAS No. 51156-90-2

Butane-1,1,1,2-tetracarboxylic acid

Cat. No.: B14665885
CAS No.: 51156-90-2
M. Wt: 234.16 g/mol
InChI Key: NAJAZZSIKSSBGH-UHFFFAOYSA-N
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Description

Butane-1,1,1,2-tetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers, meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its multiple carboxyl groups, which make it highly reactive and useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane-1,1,1,2-tetracarboxylic acid is typically produced by the oxidation of tetrahydrophthalic anhydride . The process involves the use of strong oxidizing agents such as hydrogen peroxide, nitric acid, or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The process is designed to minimize the use of hazardous reagents and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Butane-1,1,1,2-tetracarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and anhydrides .

Mechanism of Action

The mechanism of action of butane-1,1,1,2-tetracarboxylic acid involves its ability to form strong covalent bonds with other molecules. The multiple carboxyl groups can react with hydroxyl, amino, and other functional groups to form stable ester, amide, and anhydride linkages. This reactivity makes it an effective cross-linking agent and a versatile building block for various chemical syntheses .

Comparison with Similar Compounds

Uniqueness: Butane-1,1,1,2-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which provides distinct reactivity and versatility in chemical reactions. Its ability to form multiple stable linkages makes it particularly valuable in industrial and research applications .

Properties

CAS No.

51156-90-2

Molecular Formula

C8H10O8

Molecular Weight

234.16 g/mol

IUPAC Name

butane-1,1,1,2-tetracarboxylic acid

InChI

InChI=1S/C8H10O8/c1-2-3(4(9)10)8(5(11)12,6(13)14)7(15)16/h3H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)(H,15,16)

InChI Key

NAJAZZSIKSSBGH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(C(=O)O)(C(=O)O)C(=O)O

Origin of Product

United States

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